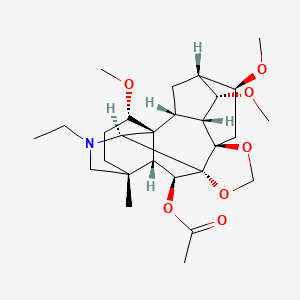

2-(cyclopropylmethyl)-N'-(9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-3-(3,3,3-trifluoropropyl)butanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BMS-983970 is an oral pan-Notch inhibitor developed for the treatment of various cancers. It has demonstrated significant anti-tumor activity in preclinical models, particularly in T-cell acute lymphoblastic leukemia and solid tumor xenograft models .

Métodos De Preparación

The synthesis of BMS-983970 involves a series of chemical reactions, primarily focusing on the 1,4-benzodiazepinone series. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is prepared through a series of steps involving the formation of key intermediates, followed by specific reaction conditions to achieve the final product .

Análisis De Reacciones Químicas

BMS-983970 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Aplicaciones Científicas De Investigación

BMS-983970 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the Notch signaling pathway and its role in cancer.

Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating various cancers, including T-cell acute lymphoblastic leukemia, breast cancer, non-small cell lung cancer, and colorectal carcinoma.

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery

Mecanismo De Acción

BMS-983970 exerts its effects by inhibiting the Notch signaling pathway. The compound targets the γ-secretase enzyme, which is responsible for releasing the Notch intracellular domain. This domain then translocates to the nucleus and binds to the transcription factor CSL, activating the transcription of various target genes. By inhibiting this pathway, BMS-983970 can reduce uncontrolled cell proliferation, enhance apoptosis, and inhibit angiogenesis and metastasis .

Comparación Con Compuestos Similares

BMS-983970 is unique compared to other Notch inhibitors due to its oral bioavailability and potent anti-tumor activity. Similar compounds include:

BMS-906024: Another potent pan-Notch inhibitor, administered intravenously, with robust anti-tumor activity in multiple tumor xenograft models.

BMS-986012: A monoclonal antibody targeting Fuc-GM1, used in combination with nivolumab and chemotherapy for treating extensive-stage small cell lung cancer.

BMS-986122: A selective positive allosteric modulator of the μ-opioid receptor, investigated for its analgesic effects with reduced side effects compared to conventional opioid analgesics .

Propiedades

Fórmula molecular |

C26H26F4N4O3 |

|---|---|

Peso molecular |

518.5 g/mol |

Nombre IUPAC |

2-(cyclopropylmethyl)-N'-(9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-3-(3,3,3-trifluoropropyl)butanediamide |

InChI |

InChI=1S/C26H26F4N4O3/c27-19-8-4-7-17-20(15-5-2-1-3-6-15)32-23(25(37)33-21(17)19)34-24(36)16(11-12-26(28,29)30)18(22(31)35)13-14-9-10-14/h1-8,14,16,18,23H,9-13H2,(H2,31,35)(H,33,37)(H,34,36) |

Clave InChI |

RANYIWAZSQWERN-UHFFFAOYSA-N |

SMILES canónico |

C1CC1CC(C(CCC(F)(F)F)C(=O)NC2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

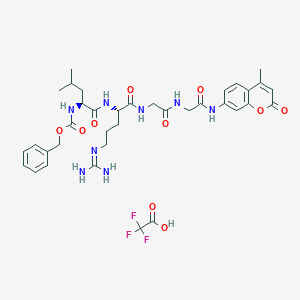

![{4-[2-(2-amino-3-methylbutanamido)-5-(carbamoylamino)pentanamido]phenyl}methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B11931410.png)

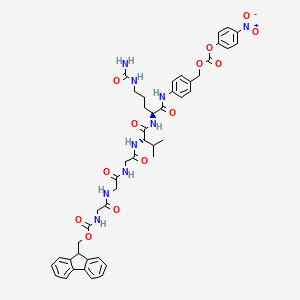

![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)

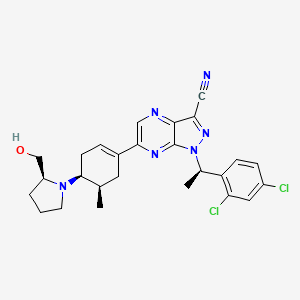

![(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid](/img/structure/B11931416.png)

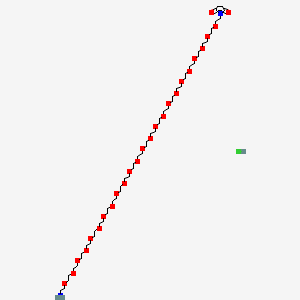

![N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B11931430.png)

![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11931490.png)